molecular formula C47H70O24 B3273499 Trillenoside A CAS No. 58809-09-9

Trillenoside A

Cat. No. B3273499
CAS RN: 58809-09-9
M. Wt: 1019 g/mol
InChI Key: DDFDNHCZISHVDX-UHFFFAOYSA-N
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Description

Trillenoside A is a natural compound found in the underground parts of Trillium kamtschaticum, a plant belonging to the Liliaceae family. It is characterized by its complex glycosidic structure and has been the subject of scientific interest due to its potential biological activities .


Molecular Structure Analysis

Trillenoside A’s molecular formula is C₄₇H₇₀O₂₄ , with a molecular weight of 1018 g/mol . Its structure comprises a trillenogenin aglycone linked to a complex sugar chain. The aglycone itself is a steroidal compound with a unique arrangement of rings and functional groups. Detailed NMR and mass spectrometry analyses have provided insights into its structural features .


Physical And Chemical Properties Analysis

  • Melting Point : Trillenoside A exhibits a melting point range of 209-220°C (decomposition) .
  • Optical Rotation : The specific rotation is [D]D: -116.4° (c=1.23, MeOH) .

Scientific Research Applications

Inhibitory Action Against COX-2 Production

Trillenoside A, isolated from the underground parts of Trillium tschonoskii, has shown marked inhibitory action towards COX-2 production in macrophagocytes. This was observed when macrophagocytes of the mouse abdominal cavity were stimulated by LPS at 10 microg/ml (Wang et al., 2007).

Isolation from Trillium Kamtschaticum

Trillenoside A was also isolated from the underground parts of Trillium kamtschaticum PALL. along with other steroid glycosides. This further indicates its prevalence in different species of the Trillium family (Ono et al., 2007).

Chemical Constituents in Trillium Tschonoskii

In a study focusing on the roots and rhizomes of Trillium tschonoskii, Trillenoside A was identified as one of the chemical constituents. This suggests its potential role in the medicinal properties attributed to this plant (Zhang Zhongli et al., 2013).

Future Directions

properties

IUPAC Name

14-[3-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3',4',16-trihydroxy-7-(hydroxymethyl)-5',13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2(9),18-diene-6,2'-oxane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H70O24/c1-16-11-65-47(39(59)29(16)53)23(10-48)28-21-6-7-22-20(27(21)32(56)36(28)71-47)5-4-18-8-19(50)9-26(45(18,22)3)67-43-38(35(25(52)13-63-43)68-41-33(57)31(55)24(51)12-62-41)70-42-34(58)37(30(54)17(2)66-42)69-44-40(60)46(61,14-49)15-64-44/h4,16-17,19-20,22-26,28-31,33-44,48-55,57-61H,5-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFDNHCZISHVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(C(C3C(O2)C(=O)C4=C3CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)OC2C(C(CO2)(CO)O)O)O)C)CO)C(C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H70O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1019.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trillenoside A

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